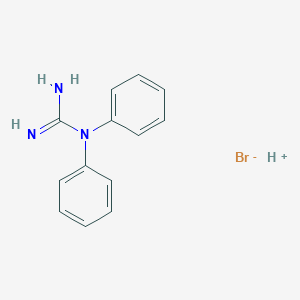

1,1-diphenylguanidine;hydron;bromide

Description

Historical Context and Significance of Guanidine (B92328) Derivatives in Chemical Sciences

Guanidine, a crystalline solid with the formula HN=C(NH₂)₂, was first isolated in 1861 by Adolph Strecker through the degradation of guanine (B1146940) obtained from guano. britannica.comwikipedia.org This discovery marked the entry of a new class of nitrogen-rich compounds into the realm of chemical sciences. britannica.com Initially, research focused on understanding its structure and its relationship to other organic compounds like urea (B33335), to which it converts upon hydrolysis. britannica.com

Over time, the significance of guanidine derivatives expanded dramatically. The guanidinium (B1211019) group was identified as a key structural motif in important biomolecules, such as the amino acid arginine, a fundamental component of proteins. britannica.comwikipedia.org This biological relevance spurred further investigation into the physiological roles of guanidine compounds, revealing their importance in muscle function and nitrogen excretion processes. britannica.com Beyond their natural roles, synthetic guanidine derivatives found significant applications. Nitroguanidine became a component in explosives due to the low temperature of its explosion, while other derivatives served as intermediates in the synthesis of dyes and heterocyclic compounds. britannica.comresearchgate.net The development of compounds like sulfaguanidine (B1682504) for treating dysentery and the antimalarial drug chlorguanide highlighted the therapeutic potential of this chemical family. britannica.com In contemporary chemistry, guanidine derivatives are recognized for their strong basicity and unique chemical properties, leading to their use as catalysts, additives in organic synthesis, and components in materials science. researchgate.net

Overview of 1,1-Diphenylguanidine as a Parent Compound

The parent compound, 1,3-diphenylguanidine (B1679371) (DPG), is a white to cream-colored crystalline powder with a characteristically bitter taste and a slight odor. nih.govchemicalbook.comchemicalbook.com It is sparingly soluble in water but shows good solubility in organic solvents like ethanol (B145695) and chloroform, as well as in dilute inorganic acids. chemicalbook.comchemicalbook.com DPG is primarily known for its application as a medium-speed accelerator in the vulcanization of both natural and synthetic rubber. nih.govchemicalbook.comebi.ac.uk

Table 1: Physicochemical Properties of 1,3-Diphenylguanidine

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃N₃ nih.gov |

| Molecular Weight | 211.26 g/mol nih.gov |

| Appearance | White to cream-colored powder nih.govchemicalbook.com |

| Melting Point | 146-148 °C chemicalbook.com |

| Boiling Point | 170 °C chemicalbook.com |

| CAS Number | 102-06-7 ebi.ac.uk |

The core of diphenylguanidine's chemical behavior lies in its guanidine moiety. This group consists of a central carbon atom bonded to three nitrogen atoms. wikipedia.org When the guanidine base is protonated to form the guanidinium cation, as in the case of 1,3-diphenylguanidinium bromide, the positive charge is not localized on a single nitrogen atom. Instead, it is delocalized across all three nitrogen atoms through resonance. britannica.com

This resonance stabilization is a key feature of the guanidinium ion. X-ray crystal analysis confirms that the C-N bonds in the protonated ion are of identical length and are arranged symmetrically in a plane around the central carbon atom. britannica.com This delocalization of charge significantly increases the stability of the cation, which in turn explains the exceptionally strong basicity of guanidine and its derivatives. britannica.com They are among the strongest organic bases, with aqueous solutions having conductivity that approaches that of alkali hydroxides. britannica.com

The primary and most well-established role of 1,3-diphenylguanidine in industrial organic chemistry is as a secondary accelerator for the vulcanization of rubber. nih.govchemicalbook.comebi.ac.uk It is often used in conjunction with primary accelerators from the thiazole (B1198619) and sulfenamide (B3320178) classes to optimize the curing process for manufacturing tires, rubber sheeting, and other industrial rubber products. chemicalbook.comchemicalbook.com

Beyond this principal application, DPG also serves as a versatile reagent in other chemical contexts. It is employed as a complexing agent in the analytical detection of various metals and organic bases. nih.govchemicalbook.comdrugbank.com Furthermore, the unique properties of the guanidine group, such as its high basicity and ability to participate in hydrogen bonding, have led to the development of guanidine-based compounds as catalysts in a range of organic transformations. researchgate.net DPG and its derivatives can act as non-nucleophilic strong bases and have been explored for their catalytic activity in various synthetic reactions. researchgate.net It is also used as a primary standard for acids. chemicalbook.comchemicalbook.com

Rationale for Investigating 1,1-Diphenylguanidinium Bromide: Academic and Research Perspectives

The investigation of 1,3-diphenylguanidinium bromide is driven by several academic and research interests. As the salt of a prominent industrial chemical, understanding its properties is crucial. The formation of salts like the hydrobromide can alter the solubility, stability, and reactivity of the parent DPG molecule, which is relevant for both its application and its environmental behavior.

Recent studies have focused on the environmental presence and transformation of DPG, which has been identified in surface waters, partly due to its use as a polymer additive in materials beyond tire rubber, such as those used in drinking water systems. acs.orgntu.edu.sg Research investigates how DPG reacts with disinfectants like chlorine in water treatment processes, leading to the formation of various disinfection by-products. ntu.edu.sg Studying the pure hydrobromide salt can provide a reference standard for analytical methods and help elucidate the reaction mechanisms of the protonated species in aqueous, acidic, or bromide-containing environments.

From a synthetic chemistry perspective, guanidinium salts are of interest for their potential as ionic liquids or as components in catalytic systems. researchgate.net The specific properties of the bromide counter-ion in 1,3-diphenylguanidinium bromide could influence its performance in these roles. Therefore, detailed research into this specific salt contributes to the broader understanding of guanidine chemistry, aids in environmental analysis, and may open new avenues for its application in catalysis and materials science.

Properties

IUPAC Name |

1,1-diphenylguanidine;hydron;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3.BrH/c14-13(15)16(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,(H3,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTQINNMFXONIDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=N)N.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[H+].C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=N)N.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization and Elucidation of 1,1 Diphenylguanidinium Bromide

X-ray Crystallography of Guanidinium (B1211019) Bromide Salts

X-ray crystallography is a powerful technique for determining the three-dimensional arrangement of atoms within a crystal. For guanidinium bromide salts, this method provides detailed insights into their solid-state structure, including the geometry of the ions and their packing in the crystal lattice. While specific crystallographic data for 1,1-diphenylguanidinium bromide is not publicly available in crystallographic databases, the general features of related guanidinium and bromide salts allow for a detailed theoretical discussion of its expected structural characteristics.

Unit Cell Parameters and Space Group Determination

The fundamental repeating unit of a crystal is the unit cell, defined by its lattice parameters (the lengths of the cell edges a, b, and c, and the angles between them α, β, and γ) and the symmetry of the arrangement, which is described by one of the 230 space groups. For a salt like 1,1-diphenylguanidinium bromide, these parameters would be determined from the diffraction pattern obtained during an X-ray crystallography experiment.

For instance, the related compound guanidinium chloride crystallizes in the orthorhombic space group Pbca wikipedia.orgresearchgate.net. Other simple organic bromide salts often crystallize in monoclinic space groups such as P2₁/c or C2/c researchgate.netnih.gov. The presence of the bulky and asymmetric 1,1-diphenylguanidinium cation would significantly influence the crystal packing and likely lead to a lower symmetry space group. The precise unit cell dimensions would depend on the size of the ions and the efficiency of their packing.

Table 1: Representative Crystallographic Data for Analogous Organic Bromide and Guanidinium Salts

| Compound | Crystal System | Space Group | Reference |

| Fenpiverinium Bromide | Monoclinic | P2₁/c | researchgate.net |

| Xanthinium Bromide Monohydrate | Monoclinic | P2₁/c | nih.gov |

| Guanidinium Chloride | Orthorhombic | Pbca | wikipedia.orgresearchgate.net |

This table presents data for analogous compounds to illustrate typical crystal systems and space groups for organic bromide and guanidinium salts in the absence of specific data for 1,1-diphenylguanidinium bromide.

Molecular Conformation and Torsion Angles

The conformation of the 1,1-diphenylguanidinium cation is primarily determined by the orientation of the two phenyl groups relative to the guanidinium plane. The C-N-C bond angles within the guanidinium core are expected to be close to 120°, consistent with sp² hybridization.

A key feature would be the torsion angles involving the phenyl rings. Due to steric hindrance between the ortho-hydrogens of the two phenyl groups and with the amino groups of the guanidinium moiety, it is highly probable that the phenyl rings are not coplanar with the guanidinium group. They would be twisted out of the plane, resulting in a propeller-like conformation. The exact torsion angles (defined by the C-N-C-C dihedral angles) would be a balance between electronic effects (favoring planarity for resonance) and steric repulsion (favoring a twisted conformation). In similar structures with multiple phenyl rings, these dihedral angles can vary significantly.

Hydrogen Bonding Networks and Intermolecular Interactions

Hydrogen bonding plays a crucial role in the crystal structure of guanidinium salts. The guanidinium cation is an excellent hydrogen bond donor, with multiple N-H groups. The bromide anion, being a halide, is a competent hydrogen bond acceptor.

In the crystal lattice of 1,1-diphenylguanidinium bromide, a network of N-H···Br hydrogen bonds is expected to be the dominant intermolecular interaction, linking the cations and anions into a cohesive three-dimensional structure. nih.govmdpi.com The geometry of these hydrogen bonds (donor-acceptor distance and angle) would be a key feature of the crystal packing. Guanidinium salts are known to form various hydrogen-bonding motifs, including chains and sheets. mdpi.comresearchgate.net

Beyond the primary N-H···Br interactions, weaker C-H···Br and C-H···π interactions involving the phenyl rings are also likely to be present, further stabilizing the crystal structure. The phenyl rings themselves can participate in π-π stacking interactions, where the aromatic rings of adjacent cations are arranged in a parallel or T-shaped manner.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are invaluable for confirming the structure of molecules in solution and in the solid state. For 1,1-diphenylguanidinium bromide, Nuclear Magnetic Resonance (NMR) spectroscopy would be a key method for verifying its identity and providing insights into its electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

A ¹H NMR spectrum of 1,1-diphenylguanidinium bromide would be expected to show distinct signals for the different types of protons present in the molecule.

Aromatic Protons: The protons on the two phenyl rings would appear in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm. Due to the substitution on the nitrogen atom, the electronic environment of the ortho, meta, and para protons on each phenyl ring would be different, potentially leading to complex multiplets.

N-H Protons: The protons attached to the nitrogen atoms of the guanidinium group would likely appear as broad signals due to chemical exchange and quadrupolar coupling with the nitrogen atoms. Their chemical shift is highly dependent on the solvent, concentration, and temperature, but they are generally expected in the region of 7.0 to 9.0 ppm or even further downfield. researchgate.net

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Guanidinium Carbon: The central carbon of the guanidinium group is expected to have a characteristic chemical shift in the range of 150-160 ppm, reflecting its sp² hybridization and attachment to three nitrogen atoms.

Aromatic Carbons: The carbons of the phenyl rings would appear in the aromatic region, typically between 120 and 150 ppm. The carbon atom directly attached to the nitrogen (ipso-carbon) would have a distinct chemical shift compared to the other aromatic carbons. The signals for the ortho, meta, and para carbons may also be resolved.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 1,1-Diphenylguanidinium Bromide

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 7.0 - 8.0 | - |

| N-H Protons | 7.0 - 9.0 (broad) | - |

| Guanidinium Carbon | - | 150 - 160 |

| Aromatic Carbons | - | 120 - 150 |

This table provides estimated chemical shift ranges based on general principles of NMR spectroscopy and data for analogous compounds. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide detailed information about the functional groups and molecular structure of 1,1-diphenylguanidinium bromide. edinst.comarxiv.org Both methods probe the vibrational energy levels of the molecule, but they are governed by different selection rules. edinst.com IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in the polarizability of the molecule. edinst.com

The guanidinium moiety of 1,1-diphenylguanidinium bromide exhibits several characteristic vibrational bands in its IR and Raman spectra. The C=N stretching vibration is a particularly important diagnostic band, typically appearing in the region of 1600-1700 cm⁻¹. The precise frequency of this band can be influenced by hydrogen bonding and the electronic effects of the phenyl substituents.

The N-H stretching vibrations of the guanidinium group are also prominent, usually observed in the region of 3200-3500 cm⁻¹. These bands are often broad in the IR spectrum due to hydrogen bonding. The N-H bending vibrations appear at lower frequencies, typically in the range of 1500-1650 cm⁻¹. The analysis of these vibrational modes provides a clear spectroscopic signature for the guanidinium functional group.

Table 2: General Vibrational Band Assignments for the Guanidinium Moiety

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| N-H Stretch | 3200 - 3500 |

| C=N Stretch | 1600 - 1700 |

| N-H Bend | 1500 - 1650 |

Note: The exact positions of these bands can be influenced by the molecular environment and intermolecular interactions.

The presence of the bromide counterion can influence the vibrational modes of the 1,1-diphenylguanidinium cation, primarily through hydrogen bonding and electrostatic interactions. In the solid state, strong hydrogen bonds can form between the N-H protons of the guanidinium cation and the bromide anion. These interactions can cause a red-shift (a shift to lower wavenumbers) and broadening of the N-H stretching bands in the IR spectrum.

The C=N stretching frequency may also be affected by the proximity of the bromide ion. The electrostatic interaction can alter the electron distribution within the guanidinium group, leading to a slight shift in the position of this band. Comparing the vibrational spectra of 1,1-diphenylguanidinium bromide with salts containing different anions can help to isolate and understand the specific influence of the bromide counterion on the cation's vibrational characteristics. Studies on similar systems, such as 1,1,3,3-tetramethylguanidinium bromide, have shown that the halide counterion plays a significant role in the crystal packing and intermolecular interactions. nih.govresearchgate.net

Mass Spectrometry (MS) for Confirmation of Molecular Structure and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to confirm the molecular weight and elucidate the fragmentation patterns of 1,1-diphenylguanidinium bromide. In a typical mass spectrometry experiment, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

The mass spectrum of 1,1-diphenylguanidinium bromide will show a prominent peak corresponding to the molecular ion of the 1,1-diphenylguanidinium cation, [C₁₃H₁₄N₃]⁺. The high-resolution mass spectrum can provide the exact mass of this ion, which can be used to confirm its elemental composition.

Under the high-energy conditions of the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragmentation patterns provides valuable structural information. Common fragmentation pathways for the 1,1-diphenylguanidinium cation may include the loss of a phenyl group, the cleavage of C-N bonds, and rearrangements of the guanidinium core. By carefully analyzing the m/z values of the fragment ions, it is possible to piece together the connectivity of the original molecule and confirm its structure. Techniques like tandem mass spectrometry (MS/MS) can be employed to further investigate the fragmentation of specific ions, providing even more detailed structural insights.

Chemical Reactivity and Mechanistic Investigations of 1,1 Diphenylguanidinium Bromide

Acid-Base Chemistry of the 1,1-Diphenylguanidinium Cation

The guanidinium (B1211019) group is renowned for its strong basicity, a characteristic that is imparted to its derivatives, including the 1,1-diphenylguanidinium cation. The stability of the protonated form is a key determinant of its acid-base properties. This stability arises from the delocalization of the positive charge across the three nitrogen atoms through resonance, a phenomenon often referred to as Y-aromaticity. researchgate.net

Proton transfer is a fundamental process in the chemistry of the 1,1-diphenylguanidinium cation. The rate and mechanism of proton transfer can be influenced by several factors, including the nature of the proton acceptor and the surrounding environment. In computational studies of guanidinium salts, proton transfer from the guanidinium moiety to an anionic species has been shown to be a critical step in certain reaction mechanisms, such as in tandem aza-Michael addition/intramolecular cyclization reactions. nih.gov The process can be mediated by other components in the reaction mixture, such as residual moisture or other base molecules. nih.gov

The dynamics of proton transfer in guanidinium systems can be exceptionally fast. For instance, studies on related photoacid systems have shown that excited-state proton transfer can occur on the femtosecond timescale. rsc.org While not directly measuring the 1,1-diphenylguanidinium cation, these studies highlight the intrinsic capacity for rapid proton exchange in molecules containing the guanidinium functional group. The stability of the resulting guanidine (B92328) base, due to resonance, is a significant driving force for this efficient proton transfer. researchgate.net

The solvent environment plays a crucial role in modulating the acid-base properties of the 1,1-diphenylguanidinium cation. The pKa of a substance, a measure of its acidity, is highly dependent on the solvent in which it is measured. For guanidinium chloride, a related compound, the pKa in water is approximately 13.6, indicating it is a weak acid (and its conjugate base, guanidine, is a strong base). wikipedia.org The pKa of diphenylguanidine is reported to be around 10.12, making it a moderately strong base. researchgate.net

The solubility of guanidinium salts in various solvents also provides insight into the influence of the solvent environment. Guanidinium salts, such as guanidinium 5,5'-azotetrazolate, exhibit varying solubilities in different organic solvents like methanol (B129727), ethanol (B145695), acetone, acetonitrile (B52724), and dimethyl sulfoxide (B87167) (DMSO). researchgate.net This differential solubility reflects the different solvation energies of the cation and anion in these media, which in turn can affect the equilibrium of proton transfer reactions.

Computational studies have been employed to predict the pKa values of guanidine-containing compounds in different solvents. These studies often consider the use of implicit solvent models to account for bulk solvent effects. acs.orgnih.gov For some compounds, the inclusion of explicit solvent molecules in the calculations significantly improves the accuracy of the predicted pKa values, suggesting that specific interactions with the solvent can be critical. acs.org The basicity of guanidines can be significantly enhanced in non-polar, aprotic solvents compared to protic solvents like water, where hydrogen bonding to the solvent can stabilize the protonated form. A comprehensive basicity scale in tetrahydrofuran (B95107) (THF) has been developed for various superbases, including guanidines, highlighting the profound effect of the solvent on basicity. ut.ee

Table 1: pKa Values of Guanidinium Derivatives in Different Environments

| Compound/Derivative | pKa | Solvent/Method | Reference |

| Guanidinium chloride | 13.6 | Water | wikipedia.org |

| 1,3-Diphenylguanidine (B1679371) | 10.12 | Water (25°C) | researchgate.net |

| Guanidine-substituted 1,8-naphthalimide (B145957) (ground state) | ~8.5 | Aqueous solution | rsc.org |

| Guanidine-substituted 1,8-naphthalimide (excited state) | ~0.9 | Aqueous solution | rsc.org |

Role as a Nucleophile or Base in Organic Reactions

The deprotonated form of the 1,1-diphenylguanidinium cation, 1,1-diphenylguanidine, is a potent base and can also act as a nucleophile in various organic reactions. The bromide counter-ion in 1,1-diphenylguanidinium bromide is generally considered a weak nucleophile and a very weak base.

Deprotonation is the removal of a proton from a molecule. wikipedia.org Given the strong basicity of guanidines, 1,1-diphenylguanidine (formed by the deprotonation of the corresponding cation) is an effective base for deprotonating a wide range of acidic compounds. The efficacy of a base in a deprotonation reaction is determined by the relative pKa values of the acid being deprotonated and the conjugate acid of the base. wikipedia.org With a conjugate acid pKa of around 10.12, 1,1-diphenylguanidine can readily deprotonate compounds with a lower pKa, such as carboxylic acids, phenols, and some carbon acids. The stability of the resulting 1,1-diphenylguanidinium cation, due to resonance, provides a strong thermodynamic driving force for these reactions. researchgate.net

In addition to its role as a base, the neutral 1,1-diphenylguanidine can act as a nucleophile, participating in addition reactions to electrophilic centers. Nucleophilic addition reactions involve the attack of an electron-rich nucleophile on an electron-deficient center. libretexts.org The nitrogen atoms of 1,1-diphenylguanidine possess lone pairs of electrons and can therefore attack electrophiles such as carbonyl compounds, Michael acceptors, and alkyl halides.

The competition between acting as a base and a nucleophile is a common feature of many organic reagents. In the case of 1,1-diphenylguanidine, its strong basicity often dominates, leading to deprotonation as the primary reaction pathway, especially with acidic electrophiles. However, with non-acidic electrophiles, nucleophilic addition can occur. For instance, in conjugate addition reactions (1,4-addition), a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. libretexts.org While specific examples with 1,1-diphenylguanidinium bromide are not prevalent in the literature, the general reactivity of guanidines suggests its potential to participate in such reactions. The reaction of an alkene with an electrophile like Br₂ is termed an electrophilic addition, where the alkene's pi bond acts as the nucleophile. quora.comchegg.com

Catalytic Applications and Mechanisms Involving 1,1-Diphenylguanidinium Bromide

Guanidines and their derivatives, including guanidinium salts, have emerged as powerful organocatalysts in a variety of asymmetric transformations. Their catalytic activity often stems from their ability to act as strong Brønsted bases or as hydrogen-bond donors.

Chiral guanidines and their salts have been successfully employed in a wide array of asymmetric reactions, including Michael additions, aldol (B89426) reactions, and cycloadditions. rsc.org In these catalytic cycles, the guanidinium moiety can play several roles. As a Brønsted base, it can deprotonate a pro-nucleophile, generating a more reactive species that then adds to an electrophile. The chirality of the guanidine catalyst ensures that this addition occurs in a stereoselective manner.

Alternatively, the guanidinium cation itself can act as a hydrogen-bond donor catalyst. The N-H protons of the guanidinium group can form hydrogen bonds with a substrate, activating it towards nucleophilic attack. This mode of catalysis is particularly effective in reactions involving anionic transition states, where the guanidinium cation can provide stabilization. Chiral guanidinium salts have been utilized in phase-transfer catalysis and other hydrogen-bond donor-catalyzed reactions. rsc.org

The combination of a chiral guanidine with a metal salt can also lead to highly effective bifunctional catalysts. In these systems, the guanidine can coordinate to the metal center while also providing a basic or hydrogen-bonding site to interact with the substrate. This cooperative catalysis can enable challenging transformations that are not possible with either the guanidine or the metal salt alone. rsc.org While the specific use of 1,1-diphenylguanidinium bromide as a catalyst is not extensively documented, the principles derived from the study of other guanidinium catalysts are applicable and suggest its potential in this area.

Organocatalysis Mediated by Guanidinium Scaffolds

Guanidinium salts, including 1,3-diphenylguanidinium bromide, are recognized as highly effective organocatalysts, primarily functioning as hydrogen-bond donors. The delocalized positive charge of the guanidinium group makes its N-H protons significantly acidic and capable of forming strong, directional hydrogen bonds with Lewis basic sites on substrate molecules. This interaction is central to its catalytic activity.

The catalytic power of the guanidinium scaffold stems from its ability to act as a Brønsted acid and a hydrogen-bond donor, activating electrophiles and stabilizing anionic intermediates or transition states. at.ua In its protonated form, the guanidinium cation can engage in various modes of interaction. It can function as a monofunctional catalyst, activating a single substrate, or as a bifunctional catalyst, simultaneously activating both a nucleophile and an electrophile. The planar structure and the presence of multiple N-H donors allow for precise spatial orientation of substrates, which is crucial for rate acceleration and, in modified chiral systems, for inducing stereoselectivity.

The neutral form, 1,3-diphenylguanidine (DPG), is a strong organic base (pKa ≈ 10.1) that can initiate reactions by deprotonating a substrate. nih.gov The resulting 1,3-diphenylguanidinium cation, formed in situ, then participates in the catalytic cycle. This dual role as a base and a hydrogen-bond donor makes the DPG/DPG-H⁺ system a powerful tool in organocatalysis. The phenyl substituents on the nitrogen atoms influence the steric and electronic properties of the catalyst, modulating its reactivity and solubility.

Mechanistic Studies of Catalytic Cycles (e.g., Carboxylative Cyclization)

The utility of the 1,3-diphenylguanidinium scaffold is well-illustrated by its role in the carboxylative cyclization of various substrates, a key reaction for carbon dioxide (CO₂) fixation. A notable example is the synthesis of 2-oxazinones from homopropargyl amines and CO₂. rsc.org

In a study utilizing 1,3-diphenylguanidine (DPG) in combination with a silver salt (AgSbF₆), the reaction proceeds efficiently under ambient temperature and pressure. Mechanistic investigations revealed the multifunctional nature of DPG in the catalytic cycle. rsc.org

Base Function : DPG acts as a Brønsted base to deprotonate the homopropargyl amine.

CO₂ Activation : DPG is believed to act as a "CO₂-philic" agent, capturing and activating carbon dioxide.

Guanidinium Catalysis : The silver salt activates the alkyne moiety for intramolecular attack by the carbamate, which is formed from the amine and CO₂. The in situ generated 1,3-diphenylguanidinium cation is proposed to stabilize anionic intermediates and transition states through hydrogen bonding.

This reaction highlights how the neutral guanidine and its conjugate acid, the guanidinium cation, work in concert to facilitate a complex transformation under mild conditions.

| Entry | Substrate (Homopropargyl Amine) | Product (2-Oxazinone) | Yield (%) |

|---|---|---|---|

| 1 | N-benzyl-1-phenylbut-3-yn-1-amine | 3-benzyl-4-phenyl-5,6-dihydro-2H-1,3-oxazin-2-one | 85 |

| 2 | N-benzyl-1-(p-tolyl)but-3-yn-1-amine | 3-benzyl-4-(p-tolyl)-5,6-dihydro-2H-1,3-oxazin-2-one | 87 |

| 3 | N-benzyl-1-(4-methoxyphenyl)but-3-yn-1-amine | 3-benzyl-4-(4-methoxyphenyl)-5,6-dihydro-2H-1,3-oxazin-2-one | 83 |

| 4 | N-benzyl-1-(4-chlorophenyl)but-3-yn-1-amine | 3-benzyl-4-(4-chlorophenyl)-5,6-dihydro-2H-1,3-oxazin-2-one | 90 |

| 5 | N-benzyl-1-cyclohexylbut-3-yn-1-amine | 3-benzyl-4-cyclohexyl-5,6-dihydro-2H-1,3-oxazin-2-one | 72 |

Stereoselective Transformations

While 1,3-diphenylguanidinium bromide itself is an achiral molecule and thus cannot induce enantioselectivity in reactions, the guanidinium scaffold is a cornerstone in the design of chiral organocatalysts. By incorporating chiral motifs into the guanidine framework, chemists have developed powerful catalysts for a wide range of asymmetric transformations.

The principle relies on the ability of the chiral guanidinium cation to form a well-defined, chiral environment around the substrate through hydrogen bonding and ion-pairing interactions. This chiral pocket forces the reaction to proceed through a lower-energy transition state for one enantiomer or diastereomer over the other. For instance, attaching chiral binaphthyl or amino acid-derived units to the guanidine core has led to catalysts that are highly effective in reactions such as Michael additions, Mannich reactions, and various cycloadditions, often affording products with excellent enantiomeric excess.

Therefore, while 1,3-diphenylguanidinium bromide would be used in non-asymmetric contexts or potentially in diastereoselective reactions where the substrate already contains a stereocenter, its true potential in stereoselective synthesis is realized through covalent modification with chiral auxiliaries.

Coordination Chemistry and Anion Binding Characteristics

The coordination chemistry of the 1,3-diphenylguanidinium cation is dominated by its powerful ability to bind anions. This characteristic arises from the combination of electrostatic attraction and the formation of multiple, charge-assisted hydrogen bonds between the N-H donors of the guanidinium group and the anion. at.ua The bromide counter-ion in 1,3-diphenylguanidinium bromide is held through these strong ion-pairing interactions.

The planar, delocalized π-system of the guanidinium core allows it to act as an effective scaffold for positioning hydrogen-bond donors to chelate a variety of anions with high affinity and selectivity. The strength of this binding is influenced by the basicity of the anion and its geometric compatibility with the arrangement of the N-H groups. Studies on various guanidinium-based receptors have quantified their binding affinities for a range of anions. nih.gov

In addition to anion binding, the neutral 1,3-diphenylguanidine ligand can coordinate to metal centers. Typically, it acts as a monodentate ligand, binding through its imine nitrogen atom. at.ua Upon coordination, the basicity of the ligand is significantly reduced as the lone pair is engaged in the dative bond. However, the non-coordinating amino groups can still participate in hydrogen bonding within the coordination sphere. The protonated guanidinium cation itself generally does not coordinate directly to metals due to the lack of an available lone pair and the presence of a positive charge, but it plays a crucial role in stabilizing complex structures by forming strong hydrogen bonds with anionic ligands, such as halides, within the crystal lattice. scholaris.ca

| Anion | Receptor Type | Solvent | Association Constant (Kₐ, M⁻¹) |

|---|---|---|---|

| Acetate (B1210297) | Guanidinium-Azacarbazole | Water | 3.6 × 10⁴ |

| Phosphate (Organic) | Guanidinium-Azacarbazole | Water | 1.1 × 10³ |

| Sulfate (Organic) | Guanidinium-Azacarbazole | Water | 4.2 × 10³ |

| Chloride | Bisguanidinium Receptor | DMSO/Water | <10 |

| Dihydrogen Phosphate | Bisguanidinium Receptor | DMSO/Water | ~10³ |

Theoretical and Computational Investigations of 1,1 Diphenylguanidinium Bromide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and predicting various properties of the 1,1-diphenylguanidinium cation. These calculations provide a static, gas-phase picture of the molecule, which is foundational to understanding its behavior.

The electronic structure of a molecule is fundamentally described by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule.

For the 1,1-diphenylguanidinium cation, theoretical calculations would reveal the distribution and energies of these orbitals. The HOMO is expected to be localized primarily on the phenyl rings and the nitrogen atoms, reflecting the electron-rich nature of the π-systems and the lone pairs. The LUMO, conversely, would likely be distributed across the guanidinium (B1211019) core and the phenyl rings, indicating regions susceptible to nucleophilic attack. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower stability.

Table 1: Hypothetical Frontier Molecular Orbital Data for 1,1-Diphenylguanidinium Cation

| Parameter | Calculated Value (eV) | Description |

|---|---|---|

| HOMO Energy | Value | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | Value | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | Value | Energy difference between LUMO and HOMO |

| Ionization Potential | Value | Estimated as -E(HOMO) |

| Electron Affinity | Value | Estimated as -E(LUMO) |

Note: This table is illustrative. Specific values require dedicated quantum chemical calculations which are not available in the cited literature for this specific compound.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red areas indicate negative electrostatic potential (electron-rich regions, susceptible to electrophilic attack), while blue areas denote positive electrostatic potential (electron-poor regions, susceptible to nucleophilic attack). Green areas represent neutral potential.

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For instance, theoretical calculations can predict Infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts.

Predicted IR spectra can help in assigning the vibrational modes of the molecule. For the 1,1-diphenylguanidinium cation, key predicted vibrations would include N-H stretching frequencies, C-N stretching modes within the guanidinium core, and various vibrations associated with the phenyl rings.

Similarly, NMR chemical shifts for ¹H and ¹³C can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The predicted shifts for the protons on the amino groups and the phenyl rings, as well as for the carbon atoms, provide a detailed picture of the electronic environment around each nucleus. Discrepancies between calculated and experimental spectra can often be explained by intermolecular interactions, such as hydrogen bonding with the bromide anion or solvent molecules, which are not fully captured in a gas-phase calculation.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer a dynamic view of the compound's behavior over time, particularly in a condensed phase like a solution. MD simulations model the movements and interactions of atoms and molecules, providing insights into conformational changes and solvation phenomena.

In solution, the 1,1-diphenylguanidinium cation is surrounded by solvent molecules and its bromide counter-ion. MD simulations can characterize this local environment by analyzing the solvation shell. This is often done by calculating the radial distribution function (RDF), g(r), which describes the probability of finding a solvent molecule or an ion at a certain distance from a specific atom or the center of the cation.

The RDF for water molecules around the 1,1-diphenylguanidinium cation would likely show a well-defined first solvation shell, with water molecules oriented to form hydrogen bonds with the N-H groups of the cation. The bromide anion would also be located near the cation, though its exact position would be dynamic, influenced by the surrounding solvent. Analysis of these simulations can provide coordination numbers, which quantify the average number of solvent molecules or ions in the first solvation shell. Studies on similar guanidinium-based ionic liquids have utilized MD simulations to understand these microscopic structures and their relationship to macroscopic properties. nih.gov

Table 2: Hypothetical Solvation Shell Parameters for 1,1-Diphenylguanidinium in Water

| Parameter | Description | Predicted Value/Observation |

|---|---|---|

| First Solvation Shell Radius | The distance from the cation center to the first minimum in the g(r) plot for solvent oxygen. | Value (Å) |

| Cation-Water Coordination Number | Average number of water molecules in the first solvation shell. | Value |

| Cation-Bromide Distance | Average distance between the guanidinium core and the bromide anion. | Value (Å) |

Note: This table is illustrative. Specific values require dedicated molecular dynamics simulations which are not available in the cited literature for this specific compound.

The 1,1-diphenylguanidinium cation possesses conformational flexibility, primarily due to the rotation of the two phenyl groups around their respective C-N bonds. MD simulations can explore the conformational landscape of the cation, identifying the most stable conformers and the energy barriers for rotation between them.

The orientation of the phenyl rings relative to the guanidinium plane is a key conformational feature. Steric hindrance between the two phenyl groups attached to the same nitrogen atom, as well as their interaction with the rest of the molecule, will dictate the preferred rotational angles (dihedrals). The simulations can track these dihedral angles over time to reveal the dynamic equilibrium between different conformations. The conformational preferences can be influenced by the solvent environment, as different conformers may be stabilized to varying degrees by interactions with solvent molecules.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a important tool in quantum chemistry for investigating the electronic structure and properties of molecules. DFT methods are based on the principle that the energy of a system can be determined from its electron density, offering a balance between computational cost and accuracy. For the 1,1-diphenylguanidinium bromide system, DFT studies would be instrumental in understanding its geometry, stability, and reactivity. Such investigations often employ various functionals, such as B3LYP or M06-2X, and a range of basis sets to accurately model the system.

A fundamental step in the computational analysis of a molecule is the optimization of its geometry to find the lowest energy structure. For 1,1-diphenylguanidinium bromide, this process would involve calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized geometry provides key information about bond lengths, bond angles, and dihedral angles.

While specific DFT calculations for 1,1-diphenylguanidinium bromide are not readily found, studies on related guanidinium derivatives provide insight into the expected structural parameters. For instance, DFT calculations on the guanidinium cation itself reveal a planar C(N)3 core with D3h symmetry. The introduction of two phenyl groups on the same nitrogen atom in 1,1-diphenylguanidinium would break this symmetry, leading to a more complex geometry. The table below illustrates typical bond lengths and angles that might be expected for the guanidinium core of the 1,1-diphenylguanidinium cation, based on calculations of similar systems.

| Parameter | Description | Typical Calculated Value (Å or °) |

| C-N1 | Bond length between central carbon and disubstituted nitrogen | ~1.35 - 1.38 |

| C-N2/C-N3 | Bond lengths between central carbon and unsubstituted nitrogens | ~1.32 - 1.35 |

| N-C-N | Bond angles around the central carbon | ~120 |

| C-N-C (phenyl) | Bond angle at the disubstituted nitrogen | ~118 - 122 |

These are illustrative values based on general knowledge of guanidinium systems and are not from specific calculations on 1,1-diphenylguanidinium bromide.

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations not only confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) but also provide a theoretical vibrational spectrum (infrared and Raman). The calculated frequencies can be compared with experimental spectroscopic data, if available, to validate the computational model. The vibrational modes would include stretching and bending of the N-H and C-N bonds of the guanidinium group, as well as vibrations associated with the phenyl rings.

DFT is also a powerful tool for modeling chemical reactions, allowing for the exploration of reaction mechanisms, the identification of intermediates, and the characterization of transition states. For 1,1-diphenylguanidinium bromide, this could involve studying its synthesis, decomposition, or its role in a catalytic cycle.

Reaction pathway modeling involves mapping the potential energy surface along a reaction coordinate. This allows for the calculation of activation energies (energy barriers) and reaction enthalpies. A key aspect of this is the location and characterization of transition states, which are first-order saddle points on the potential energy surface. Transition state analysis involves calculating the vibrational frequencies of the transition state structure; a single imaginary frequency corresponds to the motion along the reaction coordinate.

For example, a computational study on the reaction of guanidinium salts with dimethyl acetylenedicarboxylate (B1228247) utilized DFT to investigate the reaction mechanism, comparing different theoretical approaches to understand the formation of various products. prepchem.comchemicalbook.com Similar methodologies could be applied to understand the reactivity of 1,1-diphenylguanidinium bromide. The calculations would help in predicting the most likely reaction pathways by comparing the energy barriers of competing routes.

Force Field Development for Guanidinium-based Systems

While DFT provides high accuracy, it is computationally expensive for large systems or long-timescale simulations, such as those used in molecular dynamics (MD). For these applications, classical force fields are employed. A force field is a set of parameters that describes the potential energy of a system as a function of the positions of its atoms.

The development of a reliable force field for guanidinium-based systems, including 1,1-diphenylguanidinium bromide, is crucial for simulating their behavior in condensed phases, such as in solution or in the solid state. The process of force field development typically involves several steps:

Parameterization of Bonded Terms: This includes obtaining equilibrium values and force constants for bond stretching, angle bending, and torsional (dihedral) potentials. These parameters are often derived from high-level quantum mechanical calculations (like DFT) on smaller, representative fragments of the molecule.

Derivation of Non-bonded Parameters: This involves defining the Lennard-Jones parameters (which describe van der Waals interactions) and the partial atomic charges for each atom. Partial charges are often derived by fitting them to the electrostatic potential calculated from DFT.

Validation: The developed force field is then tested by performing MD simulations and comparing the calculated properties (such as density, heat of vaporization, or radial distribution functions) with experimental data or with results from higher-level theories.

Several studies have focused on developing all-atom force fields for various guanidinium-based ionic liquids, often based on established force fields like AMBER or CHARMM. prepchem.com These studies highlight the importance of accurately representing the charge distribution and the conformational flexibility of the guanidinium cation and its derivatives to reproduce experimental properties correctly.

Advanced Applications of 1,1 Diphenylguanidinium Bromide in Chemical Sciences

Application in Supramolecular Chemistry and Host-Guest Systems

The 1,1-diphenylguanidinium cation is a significant structural motif in the field of supramolecular chemistry. Its unique electronic and structural properties, characterized by a planar, resonance-stabilized structure and multiple hydrogen bond donors, make it an excellent candidate for constructing complex host-guest systems and self-assembling architectures.

Anion Recognition and Binding

The primary role of the guanidinium (B1211019) group in supramolecular chemistry is its remarkable ability to recognize and bind with anions. This interaction is primarily driven by the formation of multiple hydrogen bonds between the N-H protons of the guanidinium cation and the electron-rich surface of an anion. The planar Y-shaped geometry of the guanidinium group allows its hydrogen bond donors to pre-organize and converge on an anionic guest, leading to strong and selective binding.

The binding affinity is influenced by factors such as the basicity and geometry of the anion, as well as the solvent environment. Guanidinium-based hosts have shown particular efficacy in binding oxoanions like carboxylates, phosphates, and sulfates, which are ubiquitous in biological systems.

Research Findings on Guanidinium-Based Anion Binding:

While data specifically for 1,1-diphenylguanidinium bromide is scarce, studies on analogous functional groups illustrate the principles of this interaction. For example, a rationally designed fluorescent binder featuring a guanidinium group demonstrated strong affinity for various oxoanions in aqueous solutions. nih.gov The binding constants (Ka) highlight the strength of these non-covalent interactions. nih.gov In competitive organic solvents like DMSO, bis-guanidinium receptors are also known to bind effectively with phosphates. nih.gov

The table below presents representative binding affinities for different host-anion pairs, illustrating the strength of such interactions.

| Host Compound Class | Anion Guest | Solvent | Association Constant (Ka) [M-1] |

| Guanidinium-Diazacarbazole nih.gov | Acetate (B1210297) | Water | 3.6 x 104 |

| Guanidinium-Diazacarbazole nih.gov | Sulfate | Water | 4.2 x 103 |

| Guanidinium-Diazacarbazole nih.gov | Phosphate | Water | 1.1 x 103 |

| Symmetric Squaramide semanticscholar.org | Chloride (Cl⁻) | DMSO-d₆/0.5% H₂O | 12.31 - 27.34 |

| Symmetric Squaramide semanticscholar.org | Bromide (Br⁻) | DMSO-d₆/0.5% H₂O | 4.65 - 11.08 |

Self-Assembly of Guanidinium-Based Architectures

The directional and robust nature of the hydrogen bonds formed by the guanidinium cation also enables its use as a building block for creating highly ordered, self-assembled supramolecular structures. A well-established example is the combination of guanidinium cations with organosulfonate anions.

These components readily self-assemble into crystalline solids characterized by a distinctive and remarkably stable hydrogen-bonded sheet structure. nih.gov In this arrangement, each guanidinium ion forms six hydrogen bonds with three neighboring sulfonate groups, and each sulfonate group, in turn, interacts with three different guanidinium ions. This creates a robust, two-dimensional network.

These sheets can stack upon one another, creating layered architectures that resemble a "mille-feuille" pastry. nih.gov The space between these layers can be occupied by solvent molecules or other "guest" molecules, forming crystalline inclusion compounds. nih.gov The adaptability of this guanidinium-sulfonate framework allows it to encapsulate a wide variety of guest molecules, making it a versatile platform for applications in materials design and molecular separation. nih.gov

Utilization in Green Chemistry and Sustainable Processes

The principles of green chemistry are increasingly guiding the development of new chemical processes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. In this context, 1,1-Diphenylguanidinium bromide is emerging as a compound of interest, primarily due to the catalytic potential of the guanidinium cation. Guanidine (B92328) and its derivatives have been the subject of extensive study for their unique basicity and the stability of the corresponding guanidinium cation.

The application of guanidinium salts in catalysis is a significant area of research within green chemistry. These compounds can function as organocatalysts, which offer a more sustainable alternative to traditional metal-based catalysts. For instance, the related compound 1,3-diphenylguanidine (B1679371) hydrobromide has been noted for its role as a catalyst in the production of polyurethane foams. This suggests that 1,1-diphenylguanidinium bromide could also exhibit catalytic activity in various organic transformations. The development of catalysts that enable cleaner and more efficient chemical reactions is a core tenet of sustainable manufacturing, reducing energy consumption and emissions in industrial processes. mdpi.com

One of the key areas where guanidinium compounds have shown promise is in carbon capture and utilization. Aqueous solutions of 1,3-diphenylguanidine have been investigated for their ability to trap and convert carbon dioxide into valuable chemicals under ambient conditions. ecnu.edu.cn This process relies on the formation of bicarbonate salts through hydrogen-bond interactions. ecnu.edu.cn The catalytic mechanism for CO2 conversion in aqueous 1,3-diphenylguanidine is an active area of theoretical study, highlighting the potential for guanidinium compounds to contribute to climate change mitigation technologies. ecnu.edu.cn

The pursuit of sustainable processes also involves the development of safer and more straightforward protocols for common chemical reactions. For example, greener bromination reactions are being developed to avoid the use of hazardous molecular bromine. chemrxiv.org While not a direct application of 1,1-diphenylguanidinium bromide as a catalyst, the development of such sustainable methods is part of the broader landscape of green chemistry in which this compound may find a role. The overarching goal is to design and implement chemical processes that are environmentally benign and economically viable, a pursuit in which the catalytic properties of compounds like 1,1-diphenylguanidinium bromide are of great interest. unibo.itresearchgate.net

| Green Chemistry Principle | Potential Relevance of 1,1-Diphenylguanidinium Bromide | Example Application Area |

|---|---|---|

| Catalysis | Can act as an organocatalyst, replacing more toxic metal catalysts. | Polymer synthesis, organic transformations. |

| Waste Prevention | Catalytic amounts reduce the stoichiometric use of reagents. | Efficient synthesis of fine chemicals. |

| Designing Safer Chemicals | Guanidinium salts are generally stable and can be tailored for lower toxicity. | Development of new, safer industrial catalysts. |

| Carbon Capture and Utilization | Potential to be involved in processes that convert CO2 into useful products. | Conversion of CO2 into chemical feedstocks. |

Role as a Model Compound for Fundamental Chemical Interactions (e.g., Hydrogen Bonding, Ion Pairing)

1,1-Diphenylguanidinium bromide serves as an excellent model compound for investigating fundamental non-covalent interactions, which are crucial in various fields, including supramolecular chemistry, materials science, and biology. The two primary types of interactions that can be studied using this compound are hydrogen bonding and ion pairing.

Hydrogen Bonding:

The guanidinium group is a well-established and powerful hydrogen bond donor. The 1,1-diphenylguanidinium cation possesses N-H protons that can readily participate in hydrogen bonds with a wide range of hydrogen bond acceptors. The strength and geometry of these hydrogen bonds can be systematically studied to understand the nature of these interactions. Theoretical studies on the related 1,3-diphenylguanidine have shown that the protonated form readily forms stable complexes with anions through various hydrogen-bond patterns. ecnu.edu.cn These double hydrogen bonds have been found to be thermodynamically stable. ecnu.edu.cn

The ability to act as a hydrogen bond donor is a critical factor in molecular recognition and self-assembly processes. By studying how 1,1-diphenylguanidinium bromide interacts with different molecules, researchers can gain insights into the design of new materials and catalysts that rely on hydrogen bonding for their function. The strength of a hydrogen bond donor can be quantified experimentally, allowing for the comparison of different compounds and the development of predictive models. nih.gov

Ion Pairing:

In solution, the 1,1-diphenylguanidinium cation and the bromide anion can exist as a solvent-separated ion pair or a contact ion pair. The nature and extent of this ion pairing are influenced by the solvent's polarity, temperature, and the specific properties of the ions. The study of ion-pairing is essential for understanding reaction mechanisms, solubility, and the behavior of electrolytes.

Various analytical techniques can be employed to study ion pairing. For example, ion-pair chromatography is a technique used for the separation of charged substances, where the interactions between the analyte, an ion-pairing reagent, and the stationary phase are carefully controlled. thermofisher.comshimadzu.com The choice of the ion-pairing reagent and its concentration can significantly affect the retention and separation of ions. researchgate.netnih.gov By using 1,1-diphenylguanidinium bromide as a model system, the fundamental principles governing ion-pair interactions in different chemical environments can be elucidated. The insights gained from such studies can be applied to a wide range of applications, from the analysis of biomolecules to the development of new battery technologies.

| Interaction Type | Key Features in 1,1-Diphenylguanidinium Bromide | Methods of Study | Significance |

|---|---|---|---|

| Hydrogen Bonding | Presence of N-H groups on the guanidinium cation acting as strong hydrogen bond donors. | NMR Spectroscopy, IR Spectroscopy, X-ray Crystallography, Computational Modeling. | Understanding molecular recognition, crystal engineering, and catalytic mechanisms. |

| Ion Pairing | Electrostatic attraction between the 1,1-diphenylguanidinium cation and the bromide anion. | Conductivity Measurements, UV-Vis Spectroscopy, Ion-Pair Chromatography, NMR Spectroscopy. | Elucidating reaction kinetics, understanding solubility, and designing separation techniques. |

Analytical Methodologies for the Characterization and Quantification of 1,1 Diphenylguanidinium Bromide in Research Matrices

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate, identify, and quantify the components of a mixture. For a salt like 1,1-diphenylguanidinium bromide, different chromatographic approaches can be used to analyze the cation and the anion.

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of non-volatile or thermally unstable compounds like diphenylguanidines. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

For the analysis of the diphenylguanidinium cation, reversed-phase HPLC (RP-HPLC) is a common approach. sielc.com In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with additives like an acid to improve peak shape. sielc.com

UV-Vis Detection: The 1,1-diphenylguanidinium cation contains phenyl groups, which are strong chromophores, making it readily detectable by UV-Vis spectroscopy. The NIST WebBook provides UV/Visible spectrum data for the closely related compound 1,3-diphenylguanidine (B1679371), which can serve as a reference. nist.gov The selection of an appropriate wavelength is crucial for sensitivity and selectivity. Analyses of similar compounds like 1,3-diphenylguanidine have been performed using HPLC with UV detection. nih.gov For instance, feed mixtures containing 1,3-diphenylguanidine were analyzed using reverse-phase HPLC, confirming the homogeneity of the mixtures. nih.gov

Refractive Index (RI) Detection: While UV-Vis detection is generally preferred for compounds with strong chromophores, a Refractive Index (RI) detector can also be used. The RI detector is a universal detector that responds to changes in the refractive index of the eluent as the analyte passes through the flow cell. It is less sensitive than a UV detector but is useful when the analyte does not absorb UV light or when the mobile phase has significant UV absorbance at the desired wavelength.

A simple and sensitive HPLC method developed for the quantification of guanidine (B92328) in high salt and protein matrices utilized a cation-exchange column with UV detection at 195 nm. nih.gov This method demonstrated good accuracy for determining guanidine in matrices containing high concentrations of sodium or potassium ions. nih.gov

Table 1: Example HPLC Method Parameters for Guanidine Compounds

| Parameter | Condition | Source |

|---|---|---|

| Column | Dionex CS 14 cation-exchange (4 mm x 250 mm) | nih.gov |

| Mobile Phase | 3.75 mM methanesulfonic acid (MSA) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at 195 nm | nih.gov |

| Injection Volume | 50 µL | nih.gov |

| Run Time | 21 min | nih.gov |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Direct analysis of a salt like 1,1-diphenylguanidinium bromide by GC is not feasible due to its low volatility and thermal instability. However, GC can be employed after a derivatization step to convert the non-volatile analyte into a volatile derivative. For instance, methods for determining guanidine have been developed that require derivatization with reagents like glyoxal (B1671930) or isovaleroylacetone and ethyl chloroformate. thermofisher.com

Alternatively, GC can be used for the quantification of the bromide anion. A method using headspace gas chromatography-mass spectrometry (GC-MS) has been established for quantifying bromide ions in biological samples. nih.gov This method involves the methylation of bromide using dimethyl sulfate, followed by detection of the resulting methyl bromide. nih.gov This approach was shown to be simple, rapid, and suitable for biological monitoring. nih.gov

Ion Chromatography (IC) is the method of choice for the determination of inorganic anions like bromide. thermofisher.com It offers high speed, accuracy, and the ability to resolve multiple anions in a single injection. thermofisher.com The technique typically uses a stationary phase with ion-exchange functional groups and an aqueous eluent. Suppressed conductivity detection is commonly employed, which reduces the background conductivity of the eluent and increases the signal from the analyte ions. thermofisher.com

IC has been successfully used to determine bromide concentrations in complex matrices like seawater, which have high salt content. chromatographytoday.com The method demonstrated high linearity, low limits of detection, and excellent precision. chromatographytoday.com UV/Vis detection can also be used in conjunction with IC, as bromide absorbs UV light in the range of 210 nm. chromatographytoday.com This dual detection approach can provide complementary selectivity and sensitivity. chromatographytoday.com

Table 2: Example Ion Chromatography System for Anion Analysis

| Component | Specification | Source |

|---|---|---|

| System | Shimadzu modular LC system | chromatographytoday.com |

| Components | Solvent delivery pump, autosampler, column oven | chromatographytoday.com |

Spectrophotometric Assays (e.g., UV-Vis Spectroscopy for Concentration Determination)

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for determining the concentration of chromophoric compounds in solution. The phenyl groups in the 1,1-diphenylguanidinium cation allow for its quantification using this technique. The analysis is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

To determine the concentration of 1,1-diphenylguanidinium bromide, a calibration curve would first be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve. The UV/Visible spectrum for the related 1,3-diphenylguanidine is available in the NIST WebBook, which can provide a starting point for determining the optimal wavelength for analysis. nist.gov

Electrochemical Methods (e.g., Cyclic Voltammetry)

Gravimetric and Titrimetric Methods for Purity Assessment

Gravimetric and titrimetric methods are classical analytical techniques that can be used for the purity assessment of 1,1-diphenylguanidinium bromide.

Gravimetric Analysis: This method involves the selective precipitation of either the cation or the anion from a solution, followed by drying and weighing the precipitate. For the bromide anion, a common gravimetric method is precipitation as silver bromide (AgBr) by adding a solution of silver nitrate (B79036). The resulting precipitate is collected, washed, dried, and weighed to determine the amount of bromide in the original sample.

Titrimetric Methods: Titration involves the quantitative reaction of a substance in solution with a reagent of known concentration (the titrant). For the bromide anion, argentometric titration is a standard method. This involves titrating the sample solution with a standard solution of silver nitrate. The endpoint can be detected using various methods, including the use of an indicator (like potassium chromate (B82759) in the Mohr method) or potentiometrically. Titrimetric analysis has been used to determine the purity of other organic bromide salts. avantorsciences.com Additionally, analytical standards of the related 1,3-diphenylguanidine are available for use in titrimetry. nih.gov

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| 1,1-Diphenylguanidine;hydron;bromide |

| 1,1-Diphenylguanidinium bromide |

| 1,3-Diphenylguanidine |

| Acetonitrile |

| Acetylsalicylic acid |

| Biguanidine |

| Bromide |

| Caffeine |

| Dicyandiamide (B1669379) |

| Dimethyl sulfate |

| Ethyl chloroformate |

| Ethylene dibromide |

| Guanidine |

| Guanidine hydrochloride |

| Guanidinium (B1211019) chloride |

| Guanidinium sulfate |

| Guanidinium thiocyanate |

| Glyoxal |

| Isovaleroylacetone |

| Methanesulfonic acid |

| Methanol |

| Methyl bromide |

| Pyridostigmine bromide |

| Silver bromide |

| Silver nitrate |

| Sodium methoxide |

Conclusion and Future Research Directions in 1,1 Diphenylguanidinium Bromide Research

Summary of Key Findings and Research Contributions

Currently, there are no key findings or research contributions to summarize for 1,1-diphenylguanidinium bromide. The scientific community has, to date, not published any significant studies on its synthesis, characterization, or potential uses. This stands in stark contrast to the extensive body of work on 1,3-diphenylguanidine (B1679371), which is a well-known rubber vulcanization accelerator. chemicalbook.comdrugbank.comskinsafeproducts.com The lack of information on the 1,1-isomer represents a significant void in the chemical literature.

Unresolved Challenges and Open Questions

The primary and most fundamental challenge is the absence of any reported synthesis of 1,1-diphenylguanidinium bromide. This lack of a synthetic route is a major barrier to any further investigation. Key unresolved questions that need to be addressed by the scientific community include:

Synthesis: What is a viable and efficient synthetic pathway to produce 1,1-diphenylguanidine and its subsequent hydrobromide salt?

Characterization: What are the fundamental physicochemical properties of 1,1-diphenylguanidinium bromide? This includes its melting point, solubility in various solvents, and spectroscopic data (NMR, IR, Mass Spectrometry) for unambiguous identification.

Stability: How stable is the 1,1-diphenylguanidine scaffold compared to the more common 1,3-isomer? Understanding its stability is crucial for handling, storage, and potential applications.

Reactivity: How does the unique arrangement of the phenyl groups in the 1,1-isomer influence its chemical reactivity compared to 1,3-diphenylguanidine?

Biological Activity: Does 1,1-diphenylguanidinium bromide exhibit any interesting biological properties that would warrant further investigation for pharmaceutical or agrochemical applications?

Promising Directions for Future Academic and Methodological Research

The complete absence of data on 1,1-diphenylguanidinium bromide means that the field is wide open for foundational research. Future research should be directed towards the following areas:

Development of Synthetic Methodologies: The first and most critical step is the development of a reliable method for synthesizing 1,1-diphenylguanidine. This could potentially involve novel approaches in C-N bond formation or the use of specialized protecting group strategies.

Comprehensive Physicochemical Characterization: Once synthesized, a thorough characterization of 1,1-diphenylguanidinium bromide is essential. This would involve a battery of analytical techniques to establish its structural and physical properties. This foundational data would be invaluable for all subsequent research.

Computational and Theoretical Studies: In parallel with synthetic efforts, computational chemistry could be employed to predict the properties of 1,1-diphenylguanidinium bromide. Density Functional Theory (DFT) calculations could provide insights into its geometry, electronic structure, and potential reactivity, guiding future experimental work.

Comparative Studies with 1,3-Diphenylguanidine: A comparative investigation of the properties and reactivity of 1,1- and 1,3-diphenylguanidinium bromide would be highly informative. Such studies would elucidate the structure-property relationships within this class of compounds.

Exploratory Screening for Applications: Once a sufficient quantity of the compound is available, it could be screened for various applications, such as a catalyst, a ligand in coordination chemistry, or for its biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.